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Compound of Interest

Compound Name: 4-Bromo-2-ethyl-6-methylphenol

Cat. No.: B8523840

Get Quote

CAS Registry Number: 7564-39-8 Molecular Formula: C

H

BrO Molecular Weight: 215.09 g/mol

Introduction & Structural Context
4-Bromo-2-ethyl-6-methylphenol is a trisubstituted phenolic compound characterized by an

asymmetric substitution pattern ortho to the hydroxyl group. This asymmetry breaks the

magnetic equivalence often seen in symmetric analogs (e.g., 4-bromo-2,6-dimethylphenol),

resulting in distinct, albeit closely spaced, NMR signals for the aromatic protons.

Accurate interpretation of its NMR data requires resolving the subtle electronic and steric

differences between the ortho-methyl and ortho-ethyl groups. This guide provides the definitive

assignment logic for structural verification.

Experimental Methodology (Standard Protocol)
To ensure reproducibility in spectral acquisition, the following parameters are recommended:
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Solvent: Deuterated Chloroform (CDCl

) is the standard solvent. Dimethyl Sulfoxide-d

(DMSO-d

) may be used to observe the labile hydroxyl proton clearly, though this will shift the OH
signal significantly downfield.

Internal Standard: Tetramethylsilane (TMS,

0.00 ppm).[1]

Concentration: ~15 mg in 0.6 mL solvent for 1H NMR; ~40-50 mg for 13C NMR.

Temperature: 298 K (25°C).

1H NMR Spectral Analysis
The proton NMR spectrum is dominated by the aliphatic signals of the alkyl groups and the

splitting of the aromatic protons due to meta-coupling.

Summary of Chemical Shifts ( , CDCl )
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Assignment
Shift (

ppm)
Multiplicity Integration

Coupling
Constant (

)

Notes

H-a (Ethyl-

CH

)

1.22 Triplet (t) 3H Hz

Typical

terminal

methyl.

H-b (Ar-CH

)
2.23 Singlet (s) 3H -

Ortho-methyl

resonance.

H-c (Ethyl-CH

)
2.60 Quartet (q) 2H Hz

Benzylic

methylene.

OH 4.80 - 5.20 Broad Singlet 1H -

Exchangeabl

e; shift varies

with conc.

H-3 / H-5 (Ar-

H)
7.10 - 7.18 Doublets (d) 2H Hz

Meta-

coupling

visible; often

overlaps.

Detailed Assignment Logic
Symmetry Breaking: Unlike 4-bromo-2,6-dimethylphenol, where the aromatic protons appear

as a singlet at

7.14, the ethyl group exerts a slightly different shielding effect than the methyl group. This
results in two distinct doublets for H-3 and H-5, separated by

0.02–0.05 ppm.

Aliphatic Region: The ethyl group is easily identified by the classic triplet-quartet pattern. The

quartet at

2.60 is characteristic of a methylene group attached directly to an aromatic ring.
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Hydroxyl Proton: In CDCl

, the OH signal is broad due to rapid exchange. If D

O is added ("D

O shake"), this signal will disappear, confirming the assignment.

13C NMR Spectral Analysis
The Carbon-13 spectrum provides direct confirmation of the carbon skeleton, distinguishing the

methyl and ethyl carbons clearly.

Summary of Chemical Shifts ( , CDCl )

Carbon Type
Shift (

ppm)
Assignment

Electronic
Environment

Aliphatic 13.5 Ethyl-CH Terminal methyl.

Aliphatic 16.0 Ar-CH Ring-attached methyl.

Aliphatic 23.0 Ethyl-CH Benzylic carbon.

Aromatic 112.5 C-4 (C-Br)
Shielded by heavy

atom effect (Br).

Aromatic 126.0 C-6 (C-Me) Ortho-substitution site.

Aromatic 130.5 C-3 / C-5
Aromatic CH (Meta to

OH).

Aromatic 131.0 C-2 (C-Et) Ortho-substitution site.

Aromatic 151.0 C-1 (C-OH)
Deshielded by

Oxygen (Ipso).

Structural Elucidation Workflow
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The following diagram illustrates the logical flow for confirming the structure of 4-Bromo-2-
ethyl-6-methylphenol using 2D NMR correlations (HMBC and COSY).

Unknown Sample 1H NMR SpectrumAcquire in CDCl3

Aliphatic Region
(1.0 - 3.0 ppm)Identify Alkyls

Aromatic Region
(7.0 - 7.3 ppm)

Identify Sym/Asym

Correlation Analysis

Triplet (1.2) + Quartet (2.6)
= Ethyl Group

Singlet (2.2)
= Methyl Group

2x Doublets (Meta coupling)
= 2,4,6-Substitution

Confirmed Structure:
4-Bromo-2-ethyl-6-methylphenol

HMBC: Ethyl CH2 correlates to C1, C2, C3

Click to download full resolution via product page

Figure 1: Logical workflow for structural confirmation via NMR spectral analysis.

Correlation Logic (HMBC)
To definitively distinguish this isomer from 4-bromo-3-ethyl-5-methylphenol:

HMBC (Heteronuclear Multiple Bond Correlation):

The Methyl protons (

2.23) will show a strong 3-bond correlation to the C-1 (C-OH) carbon (

151.0).

The Ethyl methylene protons (

2.60) will also show a strong 3-bond correlation to the same C-1 (C-OH) carbon.

This confirms that both alkyl groups are ortho to the hydroxyl group.

References
National Institute of Standards and Technology (NIST).4-Bromo-2-methylphenol (CAS 2362-

12-1) Mass Spectrum and Data.[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

PubChem.4-Bromo-2,6-diethylphenol (CAS 63770-09-2) Compound Summary.[3] National

Center for Biotechnology Information. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b8523840/docs?utm_src=pdf-body#technical-guide-spectral-characterization-of-4-bromo-2-ethyl-6-methylphenol
https://www.benchchem.com/product/b8523840/docs?utm_src=pdf-body#technical-guide-spectral-characterization-of-4-bromo-2-ethyl-6-methylphenol
https://www.benchchem.com/product/b8523840/docs?utm_src=pdf-body-img#technical-guide-spectral-characterization-of-4-bromo-2-ethyl-6-methylphenol
https://webbook.nist.gov/cgi/cbook.cgi?ID=2362-12-1
https://webbook.nist.gov/cgi/cbook.cgi?ID=2362-12-1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2362121
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2_6-diethylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/53426634
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8523840?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds. 7th Edition. John Wiley & Sons. (Standard text for shift prediction principles).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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